N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound may involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This catalyst offers several advantages, including low cost, non-toxicity, and stability . The reaction is typically carried out at room temperature in ethanol, providing moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoracetic acid, aryl boronic acids, and various oxidizing and reducing agents . The conditions for these reactions can vary, but they often involve moderate temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as a biological probe to investigate enzyme functions and interactions.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride include:
Pyrazolo[3,4-b]pyridine: Known for its medicinal properties and used in the development of various drugs.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential anticancer activities.
Uniqueness
What sets this compound apart is its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for further drug development .
Properties
IUPAC Name |
N-benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O.ClH/c1-2-20(11-12-6-4-3-5-7-12)16(21)15-13-10-17-9-8-14(13)18-19-15;/h3-7,17H,2,8-11H2,1H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMZEQXBFVURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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